1-(4-Fluorophenyl)thiourea

Enzyme Inhibition Diabetes Research Fluorophenyl Thiourea Derivatives

Researchers requiring the specific α-amylase/α-glycosidase inhibition or enantioselective organocatalytic outcomes documented for the para-fluoro isomer cannot substitute generic thiourea analogs. This fluorinated building block provides: • Validated potency: α-amylase IC50 = 53.3 nM; α-glycosidase IC50 = 24.9 nM • Proven enantioselectivity: up to 96% ee in Cinchona alkaloid-derived catalysts • Supply consistency: ≥97% purity with rigorous QC; stocked in research-scale quantities for rapid dispatch

Molecular Formula C7H7FN2S
Molecular Weight 170.21 g/mol
CAS No. 459-05-2
Cat. No. B188259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)thiourea
CAS459-05-2
Molecular FormulaC7H7FN2S
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=S)N)F
InChIInChI=1S/C7H7FN2S/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11)
InChIKeyBRWKXKNZRVALNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Fluorophenyl)thiourea Specifications & Core Identity


1-(4-Fluorophenyl)thiourea (CAS 459-05-2) is an aromatic thiourea derivative with the molecular formula C₇H₇FN₂S and a molecular weight of 170.21 g/mol . The compound features a 4-fluorophenyl substituent attached to the thiourea core, forming a crystalline solid with a melting point of 163-167 °C . Its distinctive spectroscopic and structural signature includes an N—H⋯F hydrogen-bonding pattern in the solid state [1]. As a fluorinated building block, it is positioned for use in medicinal chemistry, agrochemical intermediate synthesis, and as a ligand scaffold in catalysis .

Fluorinated thiourea building block for medicinal chemistry and agrochemical intermediate synthesis.
Crystalline solid with defined melting behavior; suitable for crystal engineering and supramolecular studies.
Thiourea scaffold applicable to organocatalyst design and ligand development research.

1-(4-Fluorophenyl)thiourea: Substitution vs. Other Thioureas


The activity and performance of 1-(4-fluorophenyl)thiourea are not general properties of the thiourea class but are specifically linked to the 4-fluorophenyl substituent. Its distinct electronic and steric profile directly translates into quantifiable differences in enzyme inhibition, organocatalytic stereoselectivity, and crystal packing [1]. For instance, the para-fluorine substitution yields a 44.6° torsion angle between the aromatic and thiourea planes, a conformation that differs from ortho- or meta-fluorophenyl isomers and unsubstituted phenyl thiourea, leading to divergent hydrogen-bonding networks and supramolecular assemblies [2]. Therefore, a user seeking the specific biological or catalytic outcomes described below cannot reliably substitute 1-(4-fluorophenyl)thiourea with a generic analog and expect equivalent performance [3].

Isomer mismatch Ortho- or meta-fluoro isomers may alter enzyme inhibition profile and electronic distribution; para-substitution structure-activity relationship may not transfer.
Supramolecular shift Unsubstituted phenyl thiourea lacks N—H⋯F interactions, leading to different crystal packing and hydrogen-bonding networks.
Catalytic context Generic thiourea analogs may not reproduce the reported enantioselectivity context observed with the 4-fluorophenyl motif in organocatalysis.

1-(4-Fluorophenyl)thiourea Performance Benchmarks vs. Alternatives


α-Amylase and α-Glycosidase Inhibition vs. Fluorophenyl Analogs

In a head-to-head study of fluorophenyl thiourea derivatives, the 4-fluorophenyl (para) variant demonstrated the highest inhibitory activity against both α-amylase and α-glycosidase, outperforming its 2-fluorophenyl, 3-fluorophenyl, and unsubstituted phenyl analogs. The para substitution is essential for this superior potency [1]. The study provides IC50 values that position this compound as the lead candidate within the tested series.

α-Amylase / α-Glycosidase Inhibition
Head-to-head
α-amylase IC50 53.3 nM, α-glycosidase IC50 24.9 nM
Ranked highest inhibition within tested fluorophenyl series; supports enzyme inhibition studies.
Comparison vs 2-F, 3-F, and unsubstituted phenyl thiourea; in vitro assays.
Enzyme Inhibition Diabetes Research Fluorophenyl Thiourea Derivatives

Organocatalytic Enantioselectivity vs. Non-Fluorinated Thioureas

In a direct comparative study, selenourea catalysts derived from Cinchona alkaloids bearing a 4-fluorophenyl group (7c–g) were identified as the most potent among all probed catalysts. Specifically, catalyst 7c, which incorporates the 4-fluorophenyl motif, promoted reactions with enantioselectivities of up to 96% ee [1]. The catalytic performance of the 4-fluorophenyl-containing thiourea/selenourea analogs was directly compared and found superior to those lacking this specific substituent.

Organocatalytic Enantioselectivity
Head-to-head
Up to 96% ee
Reported enantioselectivity context with 4-fluorophenyl selenourea catalyst; supports asymmetric catalysis research.
Cinchona alkaloid-derived catalyst; compared with non-fluorinated analogs.
Asymmetric Catalysis Organocatalysis Selenourea Cinchona Alkaloid

Crystal Packing and Hydrogen Bonding vs. Unsubstituted Analog

The solid-state structure of 1-(4-fluorophenyl)thiourea is uniquely defined by a 44.6° torsion angle between the aromatic ring and the thiourea plane [1]. This conformation enables a distinctive intermolecular hydrogen-bonding network involving N—H⋯S and N—H⋯F interactions, linking molecules into infinite sheets stacked along the c axis [1]. This contrasts with the packing arrangement in unsubstituted phenyl thiourea, which lacks the N—H⋯F interaction motif due to the absence of the fluorine atom [2].

Crystal Packing & H-Bonding
Class-level inference
44.6° torsion angle; N—H⋯F sheet network
Unique packing motif absent in unsubstituted analog; supports crystal engineering design.
Single-crystal XRD at 100 K; compared with phenylthiourea.
Crystal Engineering Supramolecular Chemistry Hydrogen Bonding

Vibrational Spectra and Electronic Properties vs. Isomers

A systematic study comparing the vibrational properties and electronic structures of isomeric fluorophenyl thioureas revealed that the para-fluoro substitution (4-fluorophenyl) yields distinct IR and Raman spectral signatures compared to the ortho- and meta-fluorophenyl isomers [1]. These spectroscopic differences reflect variations in electron density distribution and molecular geometry, which are directly linked to the compound's distinct chemical reactivity and binding properties [1].

Vibrational & Electronic Profile
Head-to-head
Distinct IR/Raman bands for para isomer
Isomer-specific spectral fingerprint aids identification and structure-activity correlation.
Compared with ortho- and meta-fluoro isomers; DFT supported.
Spectroscopy Computational Chemistry Structure-Activity Relationship

Commercial Purity and Handling Profile vs. Other Intermediates

Commercially, 1-(4-fluorophenyl)thiourea is supplied at a consistently high purity, with specifications ranging from ≥97% to ≥99% by HPLC . Its melting point is well-defined at 163-167 °C, providing a clear quality indicator . The compound is classified under UN Hazard Class 6.1 (Toxic Substances) and Packing Group III, with H301 (Toxic if swallowed) and H319 (Causes serious eye irritation) hazard statements . This established purity and hazard profile contrasts with some less common thiourea analogs where purity ranges may be wider or less rigorously defined by suppliers.

Commercial Purity & Handling
Data to verify
Purity ≥97–99% (HPLC); mp 163–167 °C; UN Class 6.1
Supplier-specified quality attributes; supports procurement and handling review.
Verify per lot certificate of analysis; H301, H319 hazards apply.
Chemical Procurement Intermediate Quality Supply Chain

1-(4-Fluorophenyl)thiourea Research & Industrial Applications


Lead Compound for Diabetes Target Discovery and Assay Development

The quantitatively superior inhibition of α-amylase (IC50: 53.307 nM) and α-glycosidase (IC50: 24.928 nM) by the 4-fluorophenyl variant directly supports its use as a lead compound in diabetes research [1]. Researchers can employ this compound to establish baseline inhibitory activity, develop high-throughput screening assays for novel antidiabetic agents, and probe the structure-activity relationship of fluorinated thiourea derivatives against these key metabolic enzymes [1].

Scaffold for Asymmetric Organocatalyst Development and Reaction Optimization

The demonstrated capacity of the 4-fluorophenyl thiourea motif to deliver enantioselectivities up to 96% ee in Cinchona alkaloid-derived catalysts positions this compound as a privileged scaffold for organocatalyst design [2]. Scientists can leverage this structural unit when developing new catalysts for stereoselective transformations, confident that the para-fluoro substitution contributes to superior stereocontrol compared to non-fluorinated analogs [2].

Building Block for Agrochemical Intermediates

Fluorine substitution on aromatic rings is a well-established strategy in agrochemical design to enhance metabolic stability and environmental persistence [3]. As a key intermediate, 1-(4-fluorophenyl)thiourea serves as a building block in the synthesis of herbicides, insecticides, and fungicides where such properties are desirable [3]. Its high commercial purity (≥97-99%) ensures reliable performance in multi-step synthetic sequences .

Crystal Engineering Template for N—H⋯F Supramolecular Synthons

The well-defined crystal structure of 1-(4-fluorophenyl)thiourea, characterized by its 44.6° torsion angle and unique N—H⋯F hydrogen-bonded sheet architecture, makes it a valuable template for crystal engineering studies [4]. Researchers exploring N—H⋯F interactions as reliable supramolecular synthons can use this compound as a model system to design and predict new solid-state architectures, a capability not offered by unsubstituted phenyl thiourea [4].

Application
Selection Property
Validation Focus
Enzyme inhibition studies (α-amylase / α-glycosidase)
Para-fluoro substitution profile
Comparative inhibitory activity within fluorophenyl series
Asymmetric organocatalyst development
4-Fluorophenyl thiourea scaffold
Enantioselectivity assessment in catalytic reactions
Agrochemical intermediate synthesis
Fluorinated building block purity
Purity and hazard specification review
Crystal engineering and supramolecular design
N—H⋯F interaction motif
Crystal packing and torsion angle characterization

Technical Documentation Hub

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